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Boc-Serinol(Bzl)

Cat. No.: B8816464
M. Wt: 281.35 g/mol
InChI Key: MSIDLARYVJJEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Serinol(Bzl) is a protected serinol derivative that serves as a versatile building block in organic synthesis and peptide chemistry . This compound, with the CAS number 127559-33-5 and a molecular formula of C15H23NO4, has a molecular weight of 281.3 . The Boc (tert-butoxycarbonyl) and benzyl (Bzl) protecting groups make it a valuable chiral precursor for constructing complex molecular architectures, helping researchers control stereochemistry and functional group reactivity . It is supplied with a high purity level of ≥98%, ensuring reliable and consistent results in research applications . This product is classified as For Research & Development Use Only . It is not intended for diagnostic or therapeutic uses, nor for human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions; the compound should be stored at room temperature . A hazard statement H302 indicates that it may be harmful if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO4 B8816464 Boc-Serinol(Bzl)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-3-phenylmethoxypropan-2-yl)carbamate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)

InChI Key

MSIDLARYVJJEQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1

Origin of Product

United States

Stereoselective Synthesis of Boc Serinol Bzl and Its Enantiomers

Established Synthetic Pathways from Chiral Precursors

The "chiral pool" approach, which utilizes naturally occurring enantiomerically pure compounds as starting materials, is a common and efficient strategy for synthesizing chiral molecules. bccollegeasansol.ac.in

Derivatization from L- and D-Serine

L-Serine and D-Serine are readily available and relatively inexpensive amino acids, making them ideal starting materials for the synthesis of the corresponding enantiomers of Boc-Serinol(Bzl). bccollegeasansol.ac.inorgsyn.org The general synthetic sequence involves three key steps:

N-protection: The amino group of serine is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting serine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. orgsyn.orggoogle.com

O-benzylation: The hydroxyl group of the serine side chain is protected as a benzyl (B1604629) ether. This step is crucial for preventing unwanted side reactions in the subsequent reduction step.

Carboxylic acid reduction: The carboxylic acid functionality of the N-Boc-O-benzyl-serine is reduced to a primary alcohol to yield Boc-Serinol(Bzl).

A common method for the reduction of the carboxylic acid is the use of sodium borohydride (B1222165) in a suitable solvent like tetrahydrofuran. chemicalbook.com For instance, N-Boc-(S)-2-amino-3-benzyloxy-1-propanol can be synthesized from 2,5-dioxopyrrolidin-1-yl O-benzyl-N-t-butoxycarbonyl-L-serinate by reduction with sodium borohydride. chemicalbook.com

The synthesis of the required starting material, N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), can be accomplished from L-serine. peptide.com Similarly, the D-enantiomer, Boc-D-Ser(Bzl)-OH, is prepared from D-serine and serves as the precursor for Boc-D-Serinol(Bzl). peptide.com

Table 1: Synthesis of Boc-Serinol(Bzl) from Serine Derivatives

Starting Material Key Reagents Product Reference

Routes from Other Chiral Pool Starting Materials

While L- and D-serine are the most direct precursors, other chiral pool starting materials can also be employed. These alternative routes often involve more complex synthetic transformations to install the required amino and hydroxyl functionalities with the correct stereochemistry. For example, carbohydrates and other amino acids can serve as starting points. However, these pathways are generally less common for the specific synthesis of Boc-Serinol(Bzl) due to the ready availability of serine. The chiral pool synthesis approach is a broad strategy that provides the fundamental framework for creating many different chiral compounds.

Advanced Asymmetric Synthetic Methodologies

In addition to the chiral pool approach, advanced asymmetric synthetic methods can be used to generate enantiomerically enriched Boc-Serinol(Bzl) from prochiral precursors. These methods often rely on the use of chiral catalysts or reagents to control the stereochemical outcome of a key reaction step.

Enantioselective Reductions and Transformations

Enantioselective reduction of a suitable prochiral ketone is a powerful strategy for accessing chiral alcohols. wikipedia.org In the context of Boc-Serinol(Bzl) synthesis, a precursor containing a ketone functionality could be stereoselectively reduced to the desired alcohol.

Several catalytic systems are known for the enantioselective reduction of ketones. These include:

Oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata or CBS catalysts): Used with borane (B79455) or catecholborane, these are effective for the reduction of simple ketones. wikipedia.org

Transition metal catalysts: Chiral ligands complexed with metals like ruthenium, rhodium, and iridium can catalyze the enantioselective transfer hydrogenation of ketones using hydrogen donors like isopropanol (B130326) or formic acid. wikipedia.org Copper hydride complexes have also been shown to catalyze the enantioselective 1,2-reduction of α,β-unsaturated ketones to yield chiral allylic alcohols. organic-chemistry.org

While not explicitly detailed for the direct synthesis of Boc-Serinol(Bzl) in the provided context, these general methods represent a viable and important approach for the asymmetric synthesis of chiral amino alcohols.

Table 2: Examples of Enantioselective Reduction Methods

Catalyst/Reagent Reductant Substrate Type Reference
Chiral Oxazaborolidines Borane, Catecholborane Prochiral Ketones wikipedia.org
Chiral Ruthenium-Diamine Complexes Isopropanol, Formic Acid Aryl Ketones wikipedia.org
Copper Hydride with Chiral Ligands Silanes (e.g., DEMS) α,β-Unsaturated Ketones organic-chemistry.org

Chiral Catalyst-Mediated Approaches

The development of chiral catalysts has revolutionized asymmetric synthesis. scu.edu.cnindagoochem.com These catalysts, which can be small organic molecules (organocatalysts) or metal complexes with chiral ligands, create a chiral environment that directs the stereochemical course of a reaction. scu.edu.cnindagoochem.comcsic.es

For the synthesis of molecules like Boc-Serinol(Bzl), a chiral catalyst could be employed in various transformations, such as the asymmetric aminohydroxylation of a suitable alkene precursor. Chiral N,N'-dioxides, when complexed with metal salts, have proven to be effective catalysts in a range of asymmetric reactions. scu.edu.cn The efficiency of a chiral catalyst is highly dependent on factors like the solvent, counter-ion, and substituents on the substrate and ligand. csic.es

Mitsunobu Reaction in Boc-Serinol(Bzl) Derivatives Synthesis

The Mitsunobu reaction is a versatile and widely used method for the stereospecific conversion of an alcohol to a variety of functional groups, including amines, with inversion of configuration. rsc.orgwikipedia.org This reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgresearchgate.net

In the context of synthesizing derivatives related to Boc-Serinol(Bzl), the Mitsunobu reaction can be a key step. For example, an N-Boc protected amino alcohol can be reacted with a suitable nitrogen nucleophile under Mitsunobu conditions. researchgate.net The choice of protecting groups on the serine derivative is critical for the success of the Mitsunobu reaction, as incorrect choices can lead to elimination side reactions. tudublin.ie For instance, the reaction of N-trityl L-serine methyl ester with Ts-NH-Boc under Mitsunobu conditions yielded an orthogonally protected α,β-diaminopropionic acid. tudublin.ie This demonstrates the utility of the Mitsunobu reaction in creating C-N bonds at the hydroxyl position of serine derivatives, which is a key structural feature related to serinol.

Protecting Group Strategies and Orthogonal Deprotection

In the multi-step synthesis of complex molecules like Boc-Serinol(Bzl), protecting groups are indispensable for masking reactive functional groups to prevent unwanted side reactions. The choice of protecting groups and the ability to remove them selectively—a concept known as orthogonal deprotection—are paramount for a successful synthetic route. For Boc-Serinol(Bzl), the tert-butoxycarbonyl (Boc) group protects the amine, while the benzyl (Bzl) group protects the hydroxyl group.

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.comjk-sci.com Its primary role is to decrease the nucleophilicity and reactivity of the amino group in serinol, allowing for selective modifications at other positions of the molecule. The Boc group is favored for its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation. seplite.comorganic-chemistry.orghighfine.com

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.comnumberanalytics.com This reaction is generally high-yielding and can be performed under relatively mild conditions. fishersci.co.uk

Cleavage of the Boc group is most commonly accomplished under acidic conditions. masterorganicchemistry.comnumberanalytics.com A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard reagent for this purpose. jk-sci.comseplite.comwikipedia.org The mechanism involves protonation of the carbamate (B1207046), followed by the elimination of isobutylene (B52900) and carbon dioxide to regenerate the free amine. jk-sci.comwikipedia.org Other acidic reagents that can be used include hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate, and Lewis acids such as zinc bromide. jk-sci.comwikipedia.org The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acid, such as the benzyl group. seplite.comhighfine.com

Table 1: Common Reagents and Conditions for Boc Group Cleavage

ReagentSolventTemperatureTypical Reaction TimeCitation
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature30 min - 12 h seplite.comwikipedia.org
Hydrochloric Acid (HCl)Methanol / Ethyl AcetateRoom Temperature30 min - 2 h wikipedia.org
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureOvernight jk-sci.com
Montmorillonite K101,2-DichloroethaneRoom TemperatureVaries jk-sci.comrsc.org
Perchloric acid on silicaSolvent-freeRoom TemperatureVaries organic-chemistry.org

The benzyl (Bzl) group is a common choice for protecting hydroxyl groups, forming a benzyl ether. In the context of Boc-Serinol(Bzl), the benzyl group masks the reactivity of the primary hydroxyl group of serinol, preventing it from participating in undesired reactions during the synthesis. Benzyl ethers are stable to a variety of conditions, including acidic and basic environments, making them compatible with the installation and removal of the Boc group. peptide.comorganic-chemistry.org

The most common method for cleaving the benzyl ether is through catalytic hydrogenolysis. highfine.compeptide.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. acs.orgorganic-chemistry.org The process is generally clean and efficient, yielding the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org Importantly, the Boc group is stable under these conditions, allowing for the selective deprotection of the benzyl group. seplite.comhighfine.com This orthogonality is a cornerstone of the Boc/Bzl protecting group strategy. seplite.comub.edu

Alternative methods for benzyl group cleavage exist for substrates that are sensitive to catalytic hydrogenation. These can include strong acids, though this is less common due to the potential for side reactions. organic-chemistry.org A thioanisole-trifluoroacetic acid system has been shown to deprotect O-benzyl groups without causing rearrangements. jst.go.jp

Table 2: Common Reagents and Conditions for Benzyl Group Cleavage

ReagentCatalystSolventConditionsCitation
Hydrogen Gas (H₂)Palladium on Carbon (Pd/C)Methanol or EthanolRoom Temperature, 1 atm H₂ acs.orgorganic-chemistry.org
Ammonium FormatePalladium on Carbon (Pd/C)MethanolReflux highfine.com
Thioanisole/TFA-DichloromethaneRoom Temperature jst.go.jp
Boron Trichloride (BCl₃)PentamethylbenzeneDichloromethane-78 °C to Room Temp researchgate.net

Role and Cleavage of the Boc Protecting Group

Sustainable and Green Chemistry Approaches in Boc-Serinol(Bzl) Production

The pharmaceutical industry is increasingly focusing on developing more sustainable and environmentally friendly manufacturing processes. The synthesis of Boc-Serinol(Bzl) is no exception, with research exploring greener alternatives to traditional synthetic methods.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown that the acylation of alcohols and amines, a key step in the synthesis of protected serinol derivatives, can be carried out under solvent-free conditions. jmchemsci.com For instance, the N-tert-butoxycarbonylation of amines has been successfully performed without a solvent, sometimes catalyzed by reusable materials like silica-gel supported perchloric acid or iodine. organic-chemistry.org Similarly, the aminolysis of epoxides to form β-amino alcohols can be achieved in high yields in water without the need for a catalyst. organic-chemistry.org The use of aqueous conditions for the Boc protection of amines has also been reported to be effective and chemoselective. organic-chemistry.orgwuxibiology.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov For the synthesis of chiral amino alcohols like serinol, transaminases are particularly valuable enzymes. uni-duesseldorf.dediva-portal.org They can catalyze the asymmetric amination of a ketone precursor, leading to the desired chiral amine with high enantiomeric excess. oup.com

Chemoenzymatic strategies combine enzymatic reactions with chemical steps to create efficient synthetic routes. For example, a prochiral ketone can be synthesized chemically and then resolved into a single enantiomer using a transaminase. oup.com This approach has been used to produce a variety of chiral amines. Another strategy involves the use of lipases for the ring-opening of epoxides to produce β-amino alcohols. mdpi.com The synthesis of chiral amino-alcohols has been achieved by coupling transketolase and transaminase-catalyzed reactions. nih.gov

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of Boc-Serinol(Bzl). These include improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of hydroxyesters from unprotected amino alcohols has been demonstrated in a continuous flow process. rsc.org Similarly, the synthesis of β-amino alcohols through the ring-opening of epoxides has been efficiently performed in a continuous-flow system using a lipase (B570770) catalyst. mdpi.com These examples highlight the potential for developing continuous, more sustainable manufacturing processes for Boc-Serinol(Bzl) and related compounds. researchgate.net

Chemical Reactivity and Functionalization of Boc Serinol Bzl

Transformations at the Amino Group

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, rendering the nitrogen nucleophilicity significantly lower. organic-chemistry.org Therefore, most transformations targeting the nitrogen atom first require the removal of this Boc group. This deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, to yield the free amine of O-benzyl serinol. rsc.orgresearchgate.netrsc.org Subsequent reactions can then be performed on this liberated primary amine.

The primary application of Boc-Serinol(Bzl) and its deprotected form is in peptide synthesis, which involves the formation of an amide bond. seplite.comresearchgate.net After deprotection of the Boc group, the resulting free amine of O-benzyl serinol can be coupled with a carboxylic acid to form an amide. This reaction is a cornerstone of peptide and medicinal chemistry. The process typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium salts such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and epimerization. nih.gov

Table 1: Representative Amide Bond Formation

Reactant 1Reactant 2Coupling ReagentsSolventProductRef.
O-benzyl-serinolN-Boc-AlanineDCC, HOBtDMFN-Boc-Ala-Ser(Bzl)-ol nih.gov
O-benzyl-serinolFmoc-Ser(Bzl)-OHDIC, NHSDMFFmoc-Ser(Bzl)-Ser(Bzl)-ol researchgate.net

Boc-Serinol(Bzl) is a precursor for synthesizing various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. mdpi.com A common strategy involves the initial oxidation of the primary hydroxyl group of Boc-Serinol(Bzl) to the corresponding aldehyde, known as Boc-Serinal(Bzl) (see section 3.2.2). This aldehyde is a key intermediate that can undergo intramolecular or intermolecular cyclization reactions. For instance, β-hydroxyamides derived from serinol can undergo cyclodehydration to form 2-oxazolines. researchgate.netuzh.chnih.gov This transformation can be achieved using dehydrating agents like diethylaminosulfur trifluoride (DAST). uzh.ch

Another important class of heterocycles, pyrrolidines, can also be synthesized. mdpi.comorganic-chemistry.orgwhiterose.ac.ukresearchgate.netnih.gov While direct cyclization from Boc-Serinol(Bzl) is less common, derivatives where the hydroxyl group is converted into a suitable leaving group can undergo intramolecular substitution by the deprotected amine to form a pyrrolidine (B122466) ring.

Table 2: Synthesis of Oxazolines from Serinol Derivatives

Starting MaterialReagentsKey IntermediateProduct ClassRef.
Boc-Ser(Bn)-Ser(OH)-OMeDASTβ-hydroxyamide2-Oxazoline uzh.ch
Amino alcohol & NitrileCopper-NHC catalystN/A2-Oxazoline organic-chemistry.org

Direct alkylation of the nitrogen atom in Boc-Serinol(Bzl) is challenging due to the steric hindrance and electronic effects of the Boc group. Therefore, a two-step sequence of deprotection followed by alkylation is the standard approach. After removing the Boc group to yield O-benzyl-serinol, the resulting primary amine can be readily alkylated.

A highly effective method for this is reductive amination. pearson.comarkat-usa.orgcommonorganicchemistry.commasterorganicchemistry.com This involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). commonorganicchemistry.com This method allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom.

Table 3: N-Alkylation via Deprotection and Reductive Amination

Starting AmineCarbonyl CompoundReducing AgentSolventProductRef.
O-benzyl-serinolBenzaldehydeNaBH₃CNMethanol (B129727)N-benzyl-O-benzyl-serinol pearson.commasterorganicchemistry.com
O-benzyl-serinolAcetoneNaBH(OAc)₃Dichloromethane (B109758)N-isopropyl-O-benzyl-serinol commonorganicchemistry.com

Formation of Nitrogen-Containing Heterocycles

Transformations at the Hydroxyl Groups

The primary hydroxyl group of Boc-Serinol(Bzl) is a versatile site for functionalization, allowing for the introduction of various substituents through esterification, etherification, oxidation, and reduction reactions.

The primary alcohol of Boc-Serinol(Bzl) can be converted into esters and ethers. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its activated derivatives, such as an acyl chloride or acid anhydride (B1165640). libretexts.orglibretexts.org

The Mitsunobu reaction is a particularly powerful method for both esterification and etherification under mild conditions. wikipedia.orgtudublin.ieyoutube.comorganic-chemistry.orgnih.gov This reaction involves treating the alcohol with a carboxylic acid (for esterification) or a phenol/other acidic hydroxyl compound (for etherification) in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the primary alcohol of Boc-Serinol(Bzl).

Table 4: Hydroxyl Group Functionalization via Mitsunobu Reaction

NucleophileReagentsSolventProduct TypeRef.
Benzoic AcidPPh₃, DEADTHFBenzoate Ester wikipedia.orgorganic-chemistry.org
PhthalimidePPh₃, DIADTHFPhthalimido Ether organic-chemistry.org
N-Boc p-toluenesulfonamidePPh₃, DEADTHFSulfonamide Adduct tudublin.ie

The primary alcohol of Boc-Serinol(Bzl) can be selectively oxidized to the corresponding aldehyde, (S)-tert-butyl (1-(benzyloxy)-3-oxopropan-2-yl)carbamate, commonly referred to as Boc-Serinal(Bzl). This transformation is crucial for many synthetic applications, particularly for creating C-C bonds or for the synthesis of heterocycles as mentioned in section 3.1.2.

Several mild oxidation methods are suitable for this conversion while preserving the Boc and benzyl (B1604629) protecting groups. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride or trifluoroacetic anhydride (TFAA), is a common choice. orgsyn.orgwikipedia.orgyoutube.com Another widely used reagent is the Dess-Martin periodinane (DMP), which offers high selectivity and operates under neutral conditions at room temperature. orgsyn.orgchemistrysteps.comjk-sci.comsigmaaldrich.comorganic-chemistry.org

The resulting aldehyde can be reduced back to the primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), demonstrating the reversibility of this transformation.

Table 5: Oxidation of the Primary Hydroxyl Group

Oxidizing AgentTypical ConditionsProductRef.
Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureBoc-Serinal(Bzl) chemistrysteps.comsigmaaldrich.com
DMSO, Oxalyl Chloride, Et₃N (Swern)CH₂Cl₂, -78 °C to Room Temp.Boc-Serinal(Bzl) orgsyn.org
N-chlorosuccinimide, DimethylsulfideCH₂Cl₂, -10 to 25 °CCorresponding 3-oxo compound google.com

Esterification and Etherification Reactions

Stereochemical Integrity in Chemical Transformations

A paramount concern in the chemical manipulation of chiral molecules like Boc-Serinol(Bzl) is the preservation of their stereochemical configuration. The chiral center at the second carbon is crucial for the biological activity and structural properties of the final target molecules.

Reactions involving the derivatization of the primary hydroxyl group of Boc-Serinol(Bzl) generally proceed with high fidelity, leaving the stereocenter untouched. For instance, in peptide synthesis, the Boc and benzyl protecting groups are stable under standard coupling conditions. The use of coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for amide bond formation does not affect the stereochemistry of the serinol backbone. google.com

Furthermore, Mitsunobu reactions, which are used to form carbon-nitrogen or carbon-oxygen bonds at the primary hydroxyl group, have been shown to proceed with high enantiomeric purity. researchgate.net This is critical when constructing complex molecules where the stereochemistry of each component must be precisely controlled. The inherent stability of the Boc and benzyl protecting groups under these conditions prevents side reactions that could lead to racemization.

However, it is crucial to consider the reaction conditions employed. Strongly acidic or basic conditions, which are not typically used for transformations on Boc-Serinol(Bzl) due to the lability of the Boc group, could potentially compromise stereochemical integrity. The choice of reagents and reaction parameters is therefore critical to ensure that the chirality of the serinol unit is maintained throughout the synthetic sequence.

Transition Metal-Catalyzed Reactions and Cross-Couplings

The functional groups present in Boc-Serinol(Bzl) and its derivatives can participate in a variety of transition metal-catalyzed reactions, significantly expanding its synthetic utility. These reactions are pivotal for constructing complex molecular architectures. numberanalytics.commdpi-res.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While Boc-Serinol(Bzl) itself might not be the direct substrate for cross-coupling, its derivatives, where the primary hydroxyl group is converted into a suitable leaving group (e.g., a halide or triflate), can readily participate in these transformations.

Common palladium-catalyzed reactions applicable to derivatives of Boc-Serinol(Bzl) include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. numberanalytics.comlibretexts.org A derivative of Boc-Serinol(Bzl) could be coupled with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds.

Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. libretexts.orguwindsor.ca This is particularly relevant for synthesizing complex amine-containing structures.

Heck Reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. mdpi-res.com

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org

The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent. uwindsor.caorganic-chemistry.org For instance, the use of bulky phosphine ligands can be crucial for achieving high yields and selectivities in Buchwald-Hartwig aminations. libretexts.org

A key consideration in these reactions is the potential for side reactions. For example, in palladium-catalyzed borylation reactions, undesired cross-coupling can sometimes occur as a major side reaction. mdpi.com Careful optimization of reaction conditions is therefore essential to favor the desired transformation.

Below is a table summarizing representative transition metal-catalyzed reactions that derivatives of Boc-Serinol(Bzl) could potentially undergo.

Reaction NameReactantsCatalyst/ReagentsBond Formed
Suzuki-Miyaura Coupling Organoboron compound, Halide/TriflatePd catalyst, BaseC-C
Buchwald-Hartwig Amination Amine, Aryl Halide/TriflatePd catalyst, Ligand, BaseC-N
Heck Reaction Alkene, Aryl/Vinyl HalidePd catalyst, BaseC-C
Sonogashira Coupling Terminal Alkyne, Aryl/Vinyl HalidePd catalyst, Cu co-catalyst, BaseC-C (sp-sp2)

These transition metal-catalyzed reactions significantly enhance the synthetic versatility of Boc-Serinol(Bzl), allowing for its incorporation into a wide array of complex molecules for various applications in medicinal chemistry and materials science.

Applications of Boc Serinol Bzl As a Stereodefined Building Block

Design and Synthesis of Chiral Ligands and Organocatalysts

The inherent chirality of Boc-Serinol(Bzl) makes it an excellent starting material for the synthesis of chiral ligands and organocatalysts, which are crucial for asymmetric transformations.

The 1,2-amino alcohol motif present in Boc-Serinol(Bzl) is a privileged structure in the design of chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers, creating a chiral environment that influences the stereochemical outcome of a reaction. The synthesis of such ligands often involves the modification of the hydroxyl and amino groups of Boc-Serinol(Bzl) to introduce desired coordinating atoms and steric bulk. For instance, the hydroxyl group can be converted into an ether or ester, while the Boc-protected amine can be deprotected and subsequently functionalized.

Research has demonstrated the synthesis of various chiral ligands derived from amino alcohols. molaid.com These ligands have been effectively used in a range of stereoselective reactions. uow.edu.au For example, new oxidatively stable chiral ligands derived from (S)-N-benzylproline have been synthesized and used to form Ni(II)–Schiff base complexes for the asymmetric synthesis of functionalized amino acids. beilstein-journals.org

The chiral ligands and organocatalysts derived from Boc-Serinol(Bzl) have found application in a variety of asymmetric catalytic reactions. These reactions are fundamental in producing enantiomerically pure or enriched compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

One area of exploration is in asymmetric transfer hydrogenation reactions. researchgate.net For example, catalysts derived from chloramphenicol (B1208) base, which shares structural similarities with amino alcohols, have proven to be versatile in a wide range of asymmetric transformations. researchgate.net Furthermore, organocatalysts based on the chiral pyrrolidine (B122466) scaffold, which can be accessed from precursors like Boc-Serinol(Bzl), are effective in promoting various enantioselective reactions. nih.gov

The development of novel catalysts is an ongoing area of research. For instance, a thermosensitive bifunctional sulfonamide microgels catalyst has been synthesized and successfully applied in asymmetric catalysis. researchgate.net

Amino Alcohol-Derived Chiral Ligands

Construction of Complex Nitrogen-Containing Heterocyclic Scaffolds

The structural framework of Boc-Serinol(Bzl) provides a versatile starting point for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Oxazolidinones are a significant class of heterocyclic compounds, with some members exhibiting potent antibacterial activity. Boc-Serinol(Bzl) can be a key precursor for the synthesis of chiral oxazolidinones. The synthesis can be achieved through intramolecular cyclization, where the hydroxyl and the carbamate (B1207046) functionalities of the Boc-protected amino alcohol react to form the oxazolidinone ring.

Several methods have been developed for the synthesis of oxazolidinones from N-Boc protected amines and alkenes, showcasing the versatility of this approach. organic-chemistry.org For example, a fragmentation-rearrangement of N-Boc-amino-1,3-diol derived benzylidenes can exclusively yield functionalized oxazolidinones. Additionally, microwave-assisted synthesis routes have been developed for novel oxazolidinone analogues, demonstrating efficient and rapid access to these structures. nih.gov

Starting MaterialReagent/CatalystProductYieldReference
N-Boc-amino-1,3-diol derived benzylideneNBS, BPOOxazolidinoneGood
3-fluoro-4-morpholinoaniline, formaldehyde, α-hydroxyacetoneL-prolineOxazolidinone analogueN/A nih.gov
N-Boc amines, alkenesChiral organoselenium compoundsEnantioenriched 2-oxazolidinonesN/A organic-chemistry.org

Piperidine (B6355638) and pyrrolidine rings are fundamental structural motifs in a vast number of alkaloids and pharmaceutical agents. Boc-Serinol(Bzl) can be elaborated through multi-step synthetic sequences to construct these important heterocyclic systems.

Piperidine Derivatives: The synthesis of piperidine derivatives can be achieved through various strategies, including intramolecular cyclization and ring-closing metathesis. mdpi.comorganic-chemistry.org For instance, N-tethered alkenes can undergo intramolecular aza-Michael reactions to form substituted piperidines. mdpi.com Another approach involves the hydrogenation of pyridine (B92270) precursors. mdpi.com The synthesis of 4-anilido-piperidine derivatives, a class of potent analgesics, has also been a subject of study. google.com

Pyrrolidine Derivatives: The synthesis of pyrrolidine derivatives is of great interest due to their prevalence in medicinal chemistry. osaka-u.ac.jp Methods to construct the pyrrolidine ring include reductive amination of dicarbonyl compounds and intramolecular cyclization strategies. repec.orgacgpubs.org For example, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives. osaka-u.ac.jp Additionally, the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives has been explored for their incorporation into β-peptide oligomers. nih.gov

HeterocycleSynthetic StrategyKey Precursors/ReagentsReference
PiperidineIntramolecular aza-Michael reactionN-tethered alkenes mdpi.com
PiperidineHydrogenationPyridine derivatives mdpi.com
PyrrolidinePhoto-promoted ring contractionPyridines, silylborane osaka-u.ac.jp
PyrrolidineReductive amination/cyclizationDicarbonyl compounds repec.org

Synthesis of Oxazolidinones and Related Structures

Role in Peptidomimetic and Modified Peptide Synthesis

Boc-Serinol(Bzl) and its derivatives play a crucial role in the field of peptidomimetics and the synthesis of modified peptides. These fields aim to develop molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability.

The amino alcohol structure of Boc-Serinol(Bzl) can be incorporated into peptide backbones to introduce conformational constraints or to replace labile peptide bonds. This modification can lead to peptidomimetics with altered secondary structures and biological activities. The tert-butoxycarbonyl (Boc) protecting group is widely used in both solid-phase and solution-phase peptide synthesis. peptide.comseplite.com

Furthermore, the side chain of serine is often modified in natural proteins (e.g., phosphorylation), and Boc-Ser(Bzl)-OH is a key building block for introducing serine into synthetic peptides. peptide.comgenscript.jp The benzyl (B1604629) (Bzl) group protects the hydroxyl side chain during peptide synthesis and can be removed under specific conditions. thieme-connect.desigmaaldrich.com This allows for the site-specific modification of peptides, which is essential for studying protein function and developing therapeutic peptides. The synthesis of peptide nucleic acid (PNA) monomers, which are DNA analogues, can also utilize N-Boc-β-amino alcohols in their synthesis. researchgate.net

Incorporation into Peptide Backbones and Side Chains

Boc-Serinol(Bzl) and its derivatives are valuable reagents in peptide chemistry. chemimpex.com While the closely related Boc-Ser(Bzl)-OH is a standard amino acid used for direct incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS), the serinol variant offers unique opportunities for peptide modification. peptide.comsigmaaldrich.com In the classical Boc/Bzl protection strategy for SPPS, the Boc group serves as a temporary N-terminal protection, removed by mild acid, while benzyl-based side-chain protecting groups are cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF). seplite.com

The serinol derivative, with its alcohol functionality replacing the carboxylic acid, can be used to create non-natural peptide backbones or to append specific moieties to a peptide's side chain. For instance, after deprotection of the Boc group, the free amine of Boc-Serinol(Bzl) can be coupled to the C-terminus of a peptide, introducing a hydroxymethyl group that can be further functionalized. Research has shown the selective use of building blocks like Boc-Ser(Bzl)-OH is fundamental in synthesizing complex peptides, such as phosphopeptides, where different protecting groups are essential for site-specific modifications. researchgate.net The principles of this selective protection and deprotection are directly applicable to the use of Boc-Serinol(Bzl) for creating peptides with specialized functions and structures. chemimpex.com

Creation of Conformationally Constrained Peptidomimetics

Peptidomimetics—compounds that mimic the structure and function of natural peptides—are a major focus in drug discovery, as they often exhibit improved stability and bioavailability. A key strategy in their design is to introduce conformational constraints to lock the molecule into its biologically active shape. nih.gov

Boc-Serinol(Bzl) is an excellent starting point for generating such constraints. Its chiral backbone can be incorporated into a peptide sequence to disrupt or induce specific secondary structures, like β-turns. The development of asymmetric methods to produce these types of building blocks is a significant goal in medicinal chemistry. whiterose.ac.uk The bifunctional nature of the serinol core, once appropriately deprotected, allows for cyclization strategies, either by forming lactone/lactam bridges with other parts of the peptide or by serving as a template to which pharmacophores can be attached. The synthesis of peptidomimetics often involves the incorporation of non-canonical amino acids and modifications to the peptide backbone to enhance stability and enforce a specific conformation, a role for which Boc-Serinol(Bzl) is well-suited. mdpi.com

Utility in Natural Product Total Synthesis

The synthesis of complex natural products, which often feature multiple stereocenters and diverse functional groups, demands a robust toolbox of chiral building blocks. nih.gov Boc-Serinol(Bzl) serves as a valuable starting material in this context, providing a pre-defined stereocenter and versatile functional handles for elaboration.

Polyketides and alkaloids are two major classes of natural products with a wide range of biological activities. The synthesis of these molecules often relies on the assembly of smaller, enantiomerically pure fragments. clockss.orgresearchgate.net Serinol and its derivatives have been identified as useful precursors in the synthesis of various natural products, including alkaloids. N-Boc-serinol, a closely related compound, is used as a starting material and chain extender in the synthesis of complex polymers and other functional molecules. pubcompare.ai The defined stereochemistry and orthogonal protecting groups of Boc-Serinol(Bzl) make it an ideal intermediate for building the carbon skeletons of these complex natural products, allowing for the stepwise construction of chiral centers.

Achieving precise stereocontrol is one of the most significant challenges in total synthesis. nih.gov The use of chiral building blocks, where one or more stereocenters are already set, is a powerful strategy to control the stereochemical outcome of subsequent reactions. Boc-Serinol(Bzl) provides a fixed stereocenter that can direct the formation of new stereocenters during the synthesis.

Methodologies that rely on iterative, stereocontrolled bond formations have become powerful tools for building complex molecules. researchgate.net For example, in syntheses involving silicon-containing compounds or organoboron substrates, the stereochemistry of the initial building block can dictate the configuration of the final product through highly stereoselective reactions. researchgate.netrsc.org The chiral scaffold of Boc-Serinol(Bzl) can be elaborated through such stereocontrolled sequences, ensuring the correct relative and absolute stereochemistry in the final natural product. This approach has been central to the successful synthesis of numerous biologically active compounds. nih.govrsc.org

Key Intermediate for Polyketide and Alkaloid Scaffolds

Synthesis of PROTAC Linkers and Related Chemical Biology Tools

In the burgeoning field of chemical biology, tools that can modulate biological processes with high precision are in great demand. One of the most exciting recent developments is the emergence of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

A PROTAC molecule consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a chemical linker. The nature of this linker—its length, rigidity, and chemical properties—is critical for the PROTAC's efficacy. enamine.net N-Boc-serinol has been identified as a key alkyl/ether-based PROTAC linker, used in the synthesis of these heterobifunctional molecules. medchemexpress.comchemsrc.com The two hydroxyl groups of N-Boc-serinol provide points for extension and connection to the two different ligands.

While N-Boc-serinol (with two free hydroxyls) is commonly cited, the use of Boc-Serinol(Bzl) offers a strategic advantage. The benzyl group acts as an orthogonal protecting group, allowing for the selective functionalization of one hydroxyl group while the other remains protected. This enables a more controlled and modular assembly of the PROTAC linker, which is crucial for developing libraries of PROTACs with varying linker architectures to optimize degradation activity. nih.gov This modularity is a key theme in the development of toolboxes for PROTAC synthesis. nih.gov

Advanced Methodologies and Future Research Trajectories for Boc Serinol Bzl

Computational Chemistry and Mechanistic Elucidation of Boc-Serinol(Bzl) Reactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like Boc-Serinol(Bzl) in chemical reactions. By modeling reaction pathways and molecular conformations, researchers can optimize reaction conditions, predict product selectivity, and design more efficient synthetic routes.

Theoretical studies are instrumental in elucidating the mechanisms of complex organic reactions. For transformations involving Boc-Serinol(Bzl), such as its incorporation into peptide-like structures or its use in multi-step syntheses, computational models can map out the energy landscapes of potential reaction pathways. For instance, in reactions like the Mitsunobu condensation, which can be used to form the backbone of peptide nucleic acids (PNA) from N-Boc-protected β-amino alcohols, theoretical calculations can help rationalize the stereochemical outcome and identify key transition states. researchgate.net Similarly, for emerging strategies like catalytic asymmetric nitrene insertion, which can convert precursors into valuable chiral oxazolidin-2-ones, computational studies can clarify the role of the catalyst and the factors governing enantioselectivity. sciengine.com

Density Functional Theory (DFT) calculations are a cornerstone of these investigations, allowing for the accurate prediction of geometries and energies of reactants, intermediates, and transition states. This data helps in understanding why a particular reagent or catalyst favors one reaction pathway over another, leading to the desired product with high selectivity. Such insights are crucial for moving beyond trial-and-error experimentation to a more rational, design-based approach to synthesis.

The three-dimensional structure, or conformation, of Boc-Serinol(Bzl) and its derivatives significantly influences their reactivity and their role in the architecture of larger molecules. Computational methods are essential for exploring the conformational space of these flexible molecules.

Table 1: Computational Methods in the Study of Boc-Serinol(Bzl) and Related Structures

Methodology Application Key Insights Relevant Precedent
Density Functional Theory (DFT) Elucidation of reaction pathways; Calculation of transition state energies. Predicts reaction feasibility and selectivity by mapping the potential energy surface. Analysis of stereoelectronic effects in cyclic acetals. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis Quantifying stabilizing stereoelectronic interactions. Explains the origins of conformational preferences (e.g., anomeric effects). Identification of key nO -> σ*C-O interactions in benzodioxonine derivatives. nih.govresearchgate.net
Molecular Dynamics (MD) & NMR Analysis of conformational equilibria in solution. Reveals preferred secondary structures in oligomers and peptide mimetics. Discovery of inverse γ-turn and ε/γ-secondary structures in Imi-peptides. unibo.it

Theoretical Studies on Reaction Pathways and Selectivity

Integration with Automation and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of new chemical entities has driven the integration of automation in organic chemistry. Boc-Serinol(Bzl), as a versatile building block, is well-suited for inclusion in automated synthesis workflows. Automated platforms can perform entire multi-step synthetic sequences with minimal human intervention, increasing speed, efficiency, and reproducibility while reducing the risk of error. sigmaaldrich.com

Modern automated synthesizers are capable of performing a wide array of reactions, including the Boc protection of amines and the subsequent cleavage of the Boc group. sigmaaldrich.comorganic-chemistry.org These systems use pre-packaged reagent cartridges and automated purification steps, allowing for the contamination-free synthesis of a series of derivatives. sigmaaldrich.com For example, an automated platform could be programmed to couple Boc-Serinol(Bzl) with various carboxylic acids, deprotect the resulting esters, and then introduce another molecular fragment, rapidly generating a library of compounds for biological screening. Automated solid-phase peptide synthesizers, which have long been used for creating peptides, can also be adapted for the synthesis of peptide mimetics and other oligomers using non-standard building blocks like Boc-Serinol(Bzl). nih.govaiu.edu

Expanding the Scope of Green Chemistry in Boc-Serinol(Bzl) Derivatization

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org This paradigm is increasingly being applied to the synthesis and derivatization of molecules like Boc-Serinol(Bzl). Key principles include the use of safer solvents (ideally water), renewable starting materials, catalytic rather than stoichiometric reagents, and energy-efficient processes. beilstein-journals.orgbeilstein-journals.org

One area of focus is the development of greener protection and deprotection strategies. The benzyl (B1604629) (Bzl) ether protecting group on the serine side-chain is typically removed by catalytic hydrogenolysis. thieme-connect.de A greener alternative involves the use of enzymatic systems. For instance, a laccase enzyme from Trametes versicolor, paired with the catalyst TEMPO, can efficiently deprotect N-benzylated primary amines using oxygen as the oxidant in an aqueous medium. uniovi.es This method is highly chemoselective and operates under mild conditions, offering a sustainable alternative to traditional metal-catalyzed hydrogenolysis which often requires organic solvents and pressurized hydrogen gas. uniovi.es

Other green approaches applicable to Boc-Serinol(Bzl) chemistry include:

Catalytic Dehydrogenation: Ruthenium pincer complexes can catalyze the atom-economical transformation of amino alcohols into amino acid salts using water as both the solvent and the oxidant, liberating only hydrogen gas as a byproduct. nih.gov

Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and energy consumption for derivatization reactions, such as the esterification of alcohols. researchgate.net

Biocatalysis: Engineered enzymes like amine dehydrogenases enable the one-step, highly stereoselective synthesis of chiral amino alcohols from α-hydroxy ketones, offering a green route to similar structures. frontiersin.org

Emerging Synthetic Strategies Incorporating Boc-Serinol(Bzl)

Researchers are continually developing novel synthetic methods where Boc-Serinol(Bzl) and related protected amino alcohols are key components. These strategies unlock access to complex and high-value molecules.

One prominent example is the synthesis of PROTACs (PROteolysis TArgeting Chimeras). N-Boc-serinol is described as an alkyl/ether-based PROTAC linker, used in the synthesis of these bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. chemicalbook.commedchemexpress.com

Another area is the creation of complex biomolecules and their mimetics. Boc-Serinol(Bzl) and related protected amino acids are fundamental in the solid-phase synthesis of peptides and their derivatives. thieme-connect.desigmaaldrich.com For example, the dipeptide core of novel glycolipopeptide biosurfactants can be assembled using Boc-leucinol and Fmoc-Ser(Bzl)-OH through established amide coupling chemistry. google.comgoogle.com

Furthermore, Boc-Serinol(Bzl) derivatives are precursors in radical chemistry. A two-step, one-pot protocol involving hydrogen atom transfer catalysis can generate α-amino ketyl radicals from β-amino alcohols like Boc-serinol(Bzl), which can then be coupled with radical acceptors to form new C-C bonds. researchgate.net This method has been shown to be effective for Boc-serinol(Bzl), affording the desired product while retaining the stereoconfiguration at the α-amino center. researchgate.net

Table 2: Selected Emerging Synthetic Applications of Boc-Serinol(Bzl) and Related Precursors

Strategy Precursor Product Class Application/Significance
PROTAC Synthesis N-Boc-serinol PROTAC Linkers Targeted protein degradation for therapeutic development. chemicalbook.commedchemexpress.com
Amide Coupling Chemistry Fmoc-Ser(Bzl)-OH Glycolipopeptide Biosurfactants Environmentally responsible alternatives to chemical surfactants. google.comgoogle.com
Hydrogen Atom Transfer Catalysis Boc-serinol(Bzl) γ-Amino Esters Formation of C-C bonds via α-amino ketyl radical intermediates. researchgate.net
Ring-Opening Polymerization N-Boc-serinol Miktoarm Star Copolymers Advanced polymeric materials for drug delivery systems. mdpi.com

Perspectives on Novel Chemical Architecture and Functional Material Precursors

The unique trifunctional nature of serinol (an amine and two primary alcohols), masked in its protected Boc-Serinol(Bzl) form, makes it an exceptionally valuable precursor for novel chemical architectures and advanced functional materials.

After deprotection, the serinol core can act as a branching point for creating complex three-dimensional structures. For instance, N-Boc-serinol has been used as a core to synthesize 3-miktoarm star copolymers . mdpi.com In this architecture, two polymer arms (e.g., methoxy-poly(ethylene glycol)) are attached to the serinol hydroxyl groups, and after deprotection of the Boc group, the free amine serves as an initiator for the ring-opening polymerization of an N-carboxy anhydride (B1165640), growing a third, different polymer arm (e.g., poly(γ-benzyl-l-glutamate)). mdpi.com These sophisticated polymer structures can self-assemble into micelles for applications in drug delivery. mdpi.com

Perhaps one of the most forward-looking applications is the use of serinol as a backbone for synthetic nucleic acid analogues. Serinol Nucleic Acids (SNA) are a class of artificial genetic polymers built on a serinol scaffold. nih.gov These have been incorporated into molecular beacon probes and have shown enhanced biostability compared to natural DNA. nih.gov The ability to use a simple, chiral building block like serinol to create materials that mimic and potentially improve upon the function of natural biopolymers opens up new frontiers in chemical biology, diagnostics, and materials science. The synthetic accessibility and chiral nature of Boc-Serinol(Bzl) make it an ideal starting point for the development of these and other yet-to-be-imagined functional materials.

Q & A

Basic Question: What are the key steps for synthesizing Boc-Serinol(Bzl) with high purity, and how can researchers validate its structural integrity?

Methodological Answer:
Synthesis typically involves orthogonal protection strategies. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyl (Bzl) group protects the hydroxyl side chain of serinol. Critical steps include:

  • Protection Sequence : Introduce Boc first via reaction with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., NaHCO₃), followed by benzylation using benzyl bromide (BnBr) in the presence of a base like NaH .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate intermediates.
  • Validation : Confirm structure via ¹H/¹³C NMR (e.g., Boc methyl protons at ~1.4 ppm; benzyl aromatic protons at ~7.3 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion peaks). Cross-reference spectral data with literature or databases like SciFinder .

Basic Question: How does Boc-Serinol(Bzl) function in solid-phase peptide synthesis (SPPS), and what precautions are needed during deprotection?

Methodological Answer:
Boc-Serinol(Bzl) serves as a building block where:

  • Boc Group : Removed selectively with trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving the benzyl group intact.
  • Bzl Group : Requires harsher conditions (e.g., HBr in acetic acid or hydrogenolysis with Pd/C) for cleavage.
    Precautions :
  • Avoid premature deprotection of Bzl during Boc removal by strictly controlling TFA exposure time.
  • Monitor reaction progress via Kaiser test (ninhydrin) for free amines .

Advanced Question: How can researchers resolve contradictions in reported solubility data for Boc-Serinol(Bzl) across solvents?

Methodological Answer:
Discrepancies may arise from impurities or solvent batch variability. To address this:

  • Reproducibility Check : Replicate experiments using solvents dried over molecular sieves and HPLC-grade purity.
  • Quantitative Analysis : Use HPLC to assess purity (>98%) and dynamic light scattering (DLS) to detect aggregates in "insoluble" batches.
  • Thermodynamic Studies : Measure solubility via gravimetric analysis at controlled temperatures (e.g., 25°C vs. 40°C) and compare with computational models (e.g., COSMO-RS) .

Advanced Question: What experimental designs are optimal for studying the hydrogen-bonding interactions of Boc-Serinol(Bzl) in peptide-receptor binding?

Methodological Answer:
To probe hydrogen-bonding roles:

  • Mutagenesis Studies : Replace serine residues with non-polar analogs (e.g., alanine) in peptide sequences and compare binding affinities via surface plasmon resonance (SPR).
  • Spectroscopic Analysis : Use FT-IR to detect O–H stretching frequencies (3200–3600 cm⁻¹) and 2D NMR (e.g., NOESY) to map proximity between Ser(Bzl) and receptor residues.
  • Molecular Dynamics (MD) Simulations : Model solvated peptide-receptor complexes to identify stable hydrogen-bond networks .

Advanced Question: How can researchers evaluate the stability of Boc-Serinol(Bzl) under varying pH conditions during peptide synthesis?

Methodological Answer:
Design a kinetic study:

  • pH Titration : Incubate Boc-Serinol(Bzl) in buffers (pH 1–12) at 25°C and 37°C.
  • Monitoring Tools : Track degradation via HPLC (retention time shifts) and LC-MS for fragment identification.
  • Mechanistic Insight : Compare rates of Boc vs. Bzl deprotection. For example, Boc groups hydrolyze faster under acidic conditions, while Bzl is stable below pH 3 .

Basic Question: What analytical techniques are essential for characterizing Boc-Serinol(Bzl) derivatives in novel peptide conjugates?

Methodological Answer:
Combine orthogonal methods:

  • Chromatography : RP-HPLC for purity assessment.
  • Spectroscopy : Circular Dichroism (CD) to confirm secondary structure integrity in peptides.
  • Mass Spectrometry : MALDI-TOF for high-mass accuracy of conjugates.
  • X-ray Crystallography (if crystals form) to resolve atomic-level interactions .

Advanced Question: How can researchers address low coupling efficiency of Boc-Serinol(Bzl) in automated SPPS workflows?

Methodological Answer:
Optimize coupling parameters:

  • Activation Reagents : Test HATU vs. HBTU with DIEA in DMF.
  • Coupling Time : Extend from 30 minutes to 2 hours for sterically hindered residues.
  • Side Reaction Mitigation : Add 1-hydroxybenzotriazole (HOBt) to suppress racemization.
    Validate improvements via LC-MS and Edman degradation sequencing .

Advanced Question: What strategies enable the comparative analysis of Boc-Serinol(Bzl) with other serine-protecting groups (e.g., Fmoc-Ser(tBu)) in peptide folding studies?

Methodological Answer:

  • Design Peptide Libraries : Synthesize identical sequences with varying protecting groups.
  • Folding Assays : Use fluorescence spectroscopy (e.g., tryptophan quenching) or NMR to monitor folding kinetics.
  • Thermal Denaturation : Compare melting temperatures (Tₘ) via CD spectroscopy.
  • Computational Modeling : Calculate steric and electronic effects of protecting groups on folding pathways using Gaussian or AmberTools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.